7-ethyl-3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin-8-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and various substituents such as ethyl, methoxyphenyl, and dimethyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 7-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde or ketone.
Introduction of the Oxazine Ring: The oxazine ring is introduced through a condensation reaction between the chromene derivative and an amine or amide.
Substitution Reactions: The various substituents (ethyl, methoxyphenyl, and dimethyl groups) are introduced through substitution reactions using appropriate reagents and conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
7-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 7-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes, affecting various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular functions.
These interactions lead to various biological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
7-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can be compared with other similar compounds, such as:
6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: This compound shares a similar chromene structure but lacks the oxazine ring.
4-Methoxyphenethyl isocyanate: This compound contains the methoxyphenyl group but has a different core structure.
Indole Derivatives: These compounds have a different heterocyclic core but may exhibit similar biological activities
The uniqueness of 7-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27NO4 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
7-ethyl-3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C24H27NO4/c1-5-20-15(2)21-12-18-13-25(11-10-17-6-8-19(27-4)9-7-17)14-28-22(18)16(3)23(21)29-24(20)26/h6-9,12H,5,10-11,13-14H2,1-4H3 |
InChI Key |
IOGXBCIBSFNOLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CCC4=CC=C(C=C4)OC)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.